

A Comparative Analysis of MS47134 and Nateglinide Potency

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MS47134

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This guide provides a detailed comparison of the potency of **MS47134** and nateglinide, focusing on their activity at their primary and secondary targets. The information presented is supported by experimental data to assist researchers in evaluating these compounds for their respective applications.

Introduction

Nateglinide is an established oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated by the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β -cells, which stimulates insulin secretion.[1][2] More recently, nateglinide was identified as a low-micromolar agonist for the Mas-related G-protein-coupled receptor X4 (MRGPRX4), a receptor implicated in itch and mast cell-mediated hypersensitivity. [3][4]

MS47134 is a novel, potent, and selective agonist of MRGPRX4, developed through optimization of the nateglinide scaffold.[4] It is a valuable tool compound for investigating the physiological and pathological roles of MRGPRX4. This guide will compare the potency of **MS47134** and nateglinide at both MRGPRX4 and the K-ATP channel, providing a clear quantitative and mechanistic differentiation between the two molecules.

Data Presentation

The following tables summarize the potency of **MS47134** and nateglinide at their respective targets, as determined by various in vitro assays.

Table 1: Potency at MRGPRX4

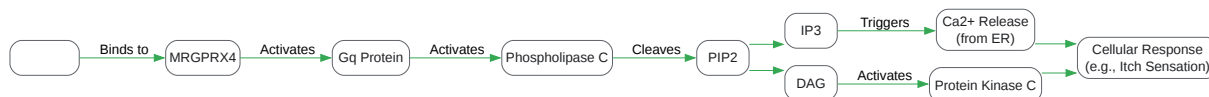
Compound	Assay Type	Potency (EC50)	Reference
MS47134	FLIPR Ca2+ Assay	149 nM	[5]
Nateglinide	IP1 Accumulation Assay	10.6 µM	[3]
Ca2+ Flux Assay	4.717 µM	[3]	
Phosphatidylinositol Hydrolysis	2.1 µM	[3]	

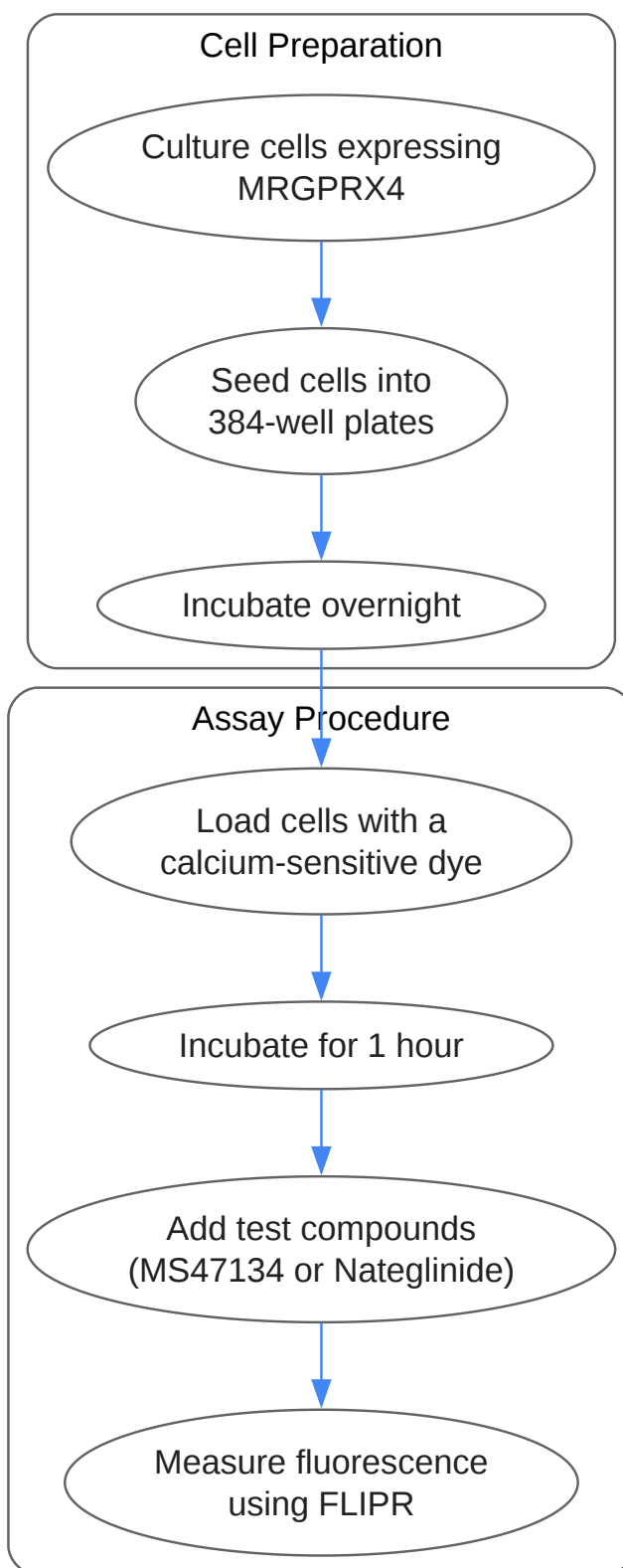
Table 2: Potency at K-ATP Channel (Kir6.2/SUR1)

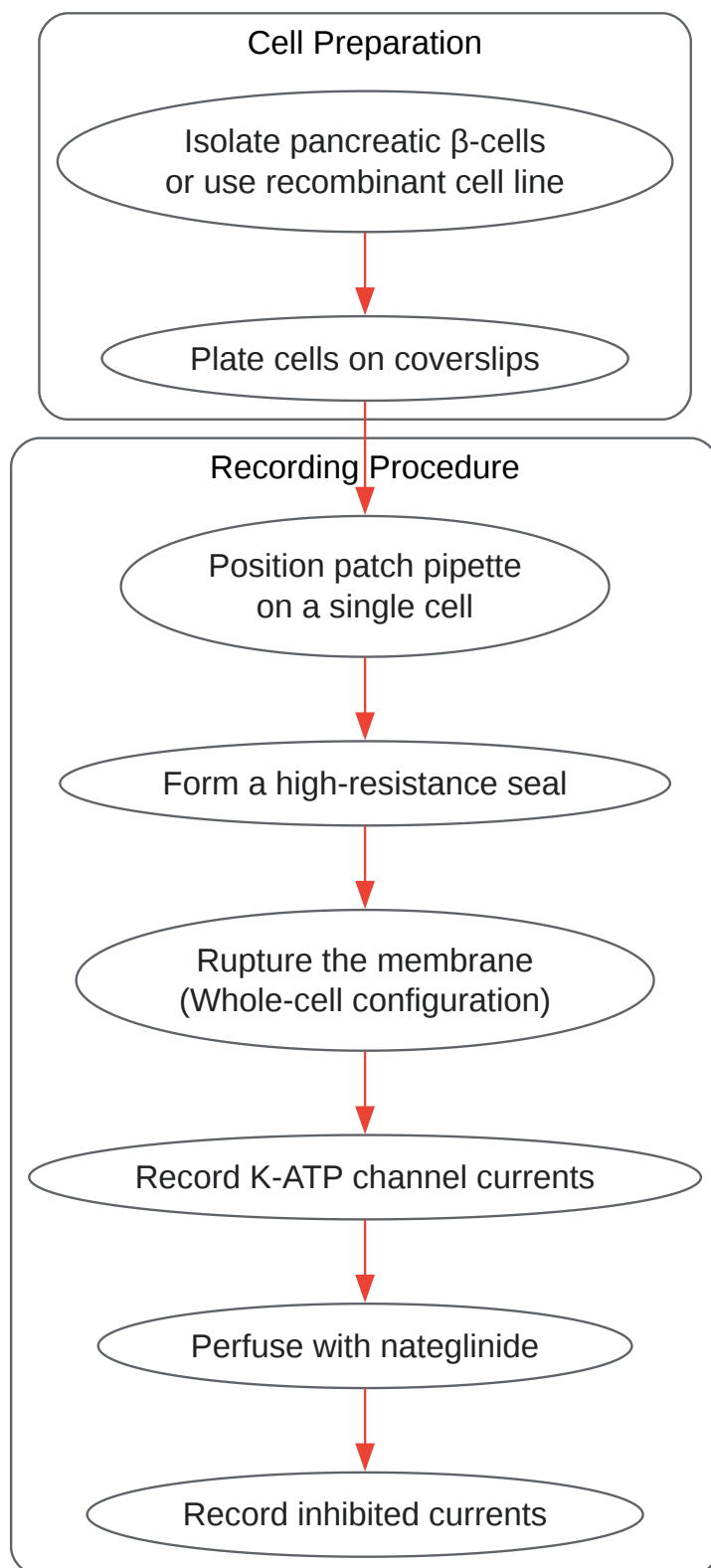
Compound	Assay Type	Potency (IC50)	Reference
MS47134	Not directly reported, but exhibits 47-fold selectivity for MRGPRX4 over the K-ATP channel.	-	[5]
Nateglinide	Patch-clamp on rat β-cells	7.4 µM	[1]
Patch-clamp on recombinant Kir6.2/SUR1	800 nM	[6]	

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by **MS47134** and nateglinide.







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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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